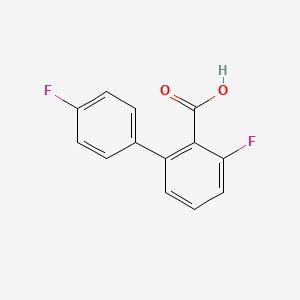

2-(4-FLUOROPHENYL)-6-FLUOROBENZOIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKRWPWZHSYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673352 | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214340-15-4 | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Fluorophenyl 6 Fluorobenzoic Acid

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a critical technique for identifying the functional groups present in a molecule. For 2-(4-Fluorophenyl)-6-fluorobenzoic acid, the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrational modes would include the O-H stretch of the carboxylic acid, typically appearing as a very broad band in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the carboxylic acid would be anticipated as a strong, sharp peak around 1700 cm⁻¹. Additionally, C-F stretching vibrations for the two fluorine atoms attached to the aromatic rings would likely be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range. However, a specific, experimentally recorded FT-IR spectrum for this compound is not available in the surveyed literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is used to determine the number and types of hydrogen atoms. In the case of this compound, the spectrum would show signals corresponding to the aromatic protons on the two phenyl rings and the acidic proton of the carboxyl group. The carboxylic acid proton would likely appear as a broad singlet far downfield, typically above 10 ppm. The aromatic region (approximately 7.0-8.5 ppm) would display a complex pattern of multiplets due to the protons on both the fluorobenzoic acid and the fluorophenyl rings, with their chemical shifts and splitting patterns influenced by the neighboring fluorine and carboxyl substituents. Specific chemical shifts and coupling constants from experimental data are not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range) and for each unique aromatic carbon. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting (C-F coupling). The exact chemical shifts depend on the electronic effects of the substituents on each ring. An experimentally obtained ¹³C NMR spectrum with assigned chemical shifts for this compound could not be located in the scientific literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

¹⁹F NMR is a highly sensitive technique used to probe the environments of fluorine atoms. nih.gov Since this compound contains two fluorine atoms in different chemical environments (one on the benzoic acid ring and one on the phenyl substituent), the ¹⁹F NMR spectrum would be expected to show two distinct signals. The precise chemical shifts of these signals would provide valuable information about the electronic structure of the molecule. However, specific experimental ¹⁹F NMR data for this compound has not been reported in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, LC-MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for analyzing this compound. The mass spectrum would be expected to show a molecular ion peak (or a pseudomolecular ion peak such as [M-H]⁻ in negative ion mode) corresponding to the exact mass of the compound (C₁₃H₇F₂O₂). The fragmentation pattern would likely involve the loss of the carboxyl group (CO₂H) or other characteristic cleavages of the biaryl structure. No specific mass spectrometry data from experimental analysis of this compound is publicly documented.

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in a pure sample, which is then compared to the theoretical values calculated from the molecular formula. For this compound (C₁₃H₇F₂O₂), the theoretical elemental composition would be:

Carbon (C): 66.68%

Hydrogen (H): 3.01%

Experimental results from an elemental analyzer would be expected to match these calculated values within a narrow margin of error (typically ±0.4%) to confirm the compound's purity and empirical formula. Published results of an elemental analysis for this specific compound were not found.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal data on the molecular structure and packing of 2-(4-fluorophenyl)-6-fluorobenzoic acid.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of diffraction patterns from a single crystal allows for the determination of its fundamental crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), the space group which describes the symmetry elements of the crystal, and the dimensions of the unit cell (a, b, c, α, β, γ). For example, the related compound 2,6-difluorobenzoic acid crystallizes in the monoclinic system with the space group P21/c. researchgate.net

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Asymmetric Unit Content and Conformational Analysis

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. SCXRD would reveal if the asymmetric unit contains one or more molecules of this compound, which would indicate the presence of conformational polymorphs or different molecular arrangements within the same crystal.

Molecular Conformation and Torsion Angles in the Solid State

Table 2: Hypothetical Key Torsion Angles

| Torsion Angle | Value (°) |

|---|---|

| Phenyl-Phenyl | Data not available |

| COOH-Phenyl | Data not available |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. It is essential for confirming the phase purity of a bulk sample and can be used to identify different polymorphic forms. A calculated PXRD pattern can be generated from single-crystal data for comparison. No experimental PXRD data for this compound has been reported in the searched literature.

Comprehensive Analysis of Intermolecular Interactions and Supramolecular Self-Assembly

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. A detailed crystallographic study would elucidate the specific nature and geometry of these interactions, which dictate the supramolecular architecture.

Aromatic π–π Stacking Interactions

A definitive analysis of aromatic π–π stacking interactions requires knowledge of the distances and orientations between the phenyl and fluorophenyl rings in adjacent molecules within the crystal. This information is derived directly from the crystal structure data, which is currently unavailable.

Halogen Bonding Interactions (C-Cl···N, F···C/N Contacts)

The identification and characterization of halogen bonds, such as potential F···C or F···N contacts, depend on the precise measurement of intermolecular distances and angles between the fluorine atoms and potential acceptor atoms in neighboring molecules. This analysis is not feasible without the crystal structure.

Application of Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. However, the generation of Hirshfeld surfaces and their corresponding 2D fingerprint plots is predicated on the availability of a crystallographic information file (.cif). As no such file has been found for this compound, this analysis cannot be performed.

Computational Chemistry and Theoretical Studies on 2 4 Fluorophenyl 6 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently employed to predict a wide range of molecular properties with high accuracy. These calculations are fundamental to understanding the structural and electronic nature of 2-(4-Fluorophenyl)-6-fluorobenzoic acid.

Optimized Geometries and Conformational Landscapes

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

For biaryl compounds like this compound, a crucial aspect of the conformational landscape is the dihedral angle between the two phenyl rings. Steric hindrance, particularly from the substituents at the 2- and 6-positions of the benzoic acid ring, significantly influences this angle. In similar structures, such as 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is often twisted out of the plane of its attached phenyl ring due to these steric factors. A comprehensive conformational analysis would involve rotating key bonds to map the potential energy surface and identify all stable conformers and the energy barriers between them.

While specific optimized geometry data for this compound is not available in the reviewed scientific literature, a theoretical study would yield a data table similar to the one below, detailing the precise spatial arrangement of its atoms.

Table 1: Hypothetical Optimized Geometrical Parameters This table is illustrative. Specific calculated values for this compound are not currently available in published literature.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O | --- |

| C-O | --- | |

| O-H | --- | |

| C-F (Ring 1) | --- | |

| C-F (Ring 2) | --- | |

| C-C (inter-ring) | --- | |

| Bond Angles | O=C-O | --- |

| C-C-F (Ring 1) | --- | |

| C-C-F (Ring 2) | --- | |

| Dihedral Angle | Phenyl-Phenyl | --- |

Vibrational Frequencies and Spectroscopic Assignments

Following geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its vibrational spectrum. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By correlating the calculated frequencies with specific atomic motions, a detailed assignment of the experimental spectral bands can be achieved. For this compound, key vibrational modes would include the O-H stretch, the C=O stretch of the carboxylic acid group, C-F stretching modes, and various C-C and C-H vibrations of the aromatic rings. Calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and methodological approximations.

A complete computational study would provide a detailed table comparing the calculated (scaled) and experimental vibrational frequencies, along with their potential energy distribution (PED), which describes the contribution of individual internal coordinates to each normal mode.

Electronic Structure Characterization (HOMO-LUMO Energies and Charge Transfer)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. The spatial distribution of the HOMO and LUMO provides insight into intramolecular charge transfer (ICT). In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety and the LUMO on the electron-accepting moiety.

For this compound, analysis would reveal how the electron-withdrawing fluorine atoms and the carboxylic acid group influence the energies and distributions of these orbitals.

Table 2: Key Electronic Properties Derived from FMO Analysis This table is illustrative. Specific calculated values for this compound are not currently available in published literature.

| Property | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | --- | --- |

| LUMO Energy | ELUMO | --- | --- |

| Energy Gap | ΔE | ELUMO - EHOMO | --- |

| Ionization Potential | I | -EHOMO | --- |

| Electron Affinity | A | -ELUMO | --- |

| Chemical Hardness | η | (I - A) / 2 | --- |

Molecular Electrostatic Potential (MEP) Mapping for Interacting Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. Green areas indicate neutral potential. For this compound, MEP analysis would likely show negative potential around the oxygen atoms of the carboxyl group and potentially the fluorine atoms, indicating these are the primary sites for electrophilic interactions. Positive potential would be expected around the acidic hydrogen of the carboxyl group.

Quantum Theory of Atoms in Molecules (AIM) Approach for Interaction Delineation

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms, chemical bonds, and molecular structure. AIM analysis can characterize the nature of chemical bonds—whether they are covalent, ionic, or intermediate—based on the properties of the electron density at the bond critical points (BCPs). This method allows for a detailed delineation of both strong covalent bonds and weaker non-covalent interactions within a molecule. While a powerful tool, specific QTAIM studies on this compound have not been identified in the current literature.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Theoretical Prediction and Validation of Spectroscopic Data (e.g., UV-Vis, NMR)

Similarly, there is a lack of research focused on the theoretical prediction and subsequent experimental validation of the spectroscopic properties of this compound. Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data like UV-Vis absorption maxima and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental data, offer a deeper understanding of the electronic structure and chemical environment of the molecule.

For analogous fluorinated biphenyl (B1667301) compounds, studies have demonstrated the utility of DFT in correlating computed structures and electronic properties with experimental UV-Vis and NMR spectra. acs.orgnih.gov For example, time-dependent DFT (TD-DFT) is often used to calculate electronic transitions, which can be compared with experimental UV-Vis spectra to understand absorption characteristics. nih.gov Likewise, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for the accurate prediction of NMR chemical shifts. nih.gov

However, no specific studies were found that apply these methods to this compound. Consequently, there are no available data tables comparing theoretical and experimental spectroscopic values for this compound.

Chemical Reactivity, Derivatization, and Transformation Pathways

Elucidation of Reaction Mechanisms Involving Fluorophenyl and Fluorobenzoic Acid Moieties

The reactivity of 2-(4-fluorophenyl)-6-fluorobenzoic acid is fundamentally shaped by the steric and electronic environment of its functional groups. The two groups at the ortho positions (2- and 6- positions) of the benzoic acid ring, namely the fluorine atom and the 4-fluorophenyl group, impose significant steric strain. This forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. nih.gov This non-planar conformation reduces the resonance interaction between the carboxyl group and the aromatic π-system, which in turn influences its acidity and reactivity.

The fluorine atoms on both aromatic rings are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic rings and increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. Conversely, fluorine can also exert a weak, electron-donating mesomeric (resonance) effect (+M) through its lone pairs, but the inductive effect is generally dominant in influencing the reactivity of aromatic rings toward electrophiles. ashp.org

Reaction mechanisms involving this compound are therefore a balance between:

Steric Hindrance: The bulky ortho substituents shield the carboxylic acid carbon, making it less accessible to nucleophiles. This necessitates more forcing reaction conditions or specialized reagents for transformations at this site.

Electronic Effects: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic rings towards electrophilic attack but activates them for potential nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com The SNAr mechanism is particularly relevant for the fluorine atom on the benzoic acid ring, which is activated by the ortho-carboxylic group and the second fluorine atom. libretexts.orgnih.gov The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. libretexts.org

Strategies for Functional Group Transformations of the Carboxylic Acid

Transforming the carboxylic acid group in this compound is challenging due to the severe steric hindrance around the carbonyl carbon. Standard procedures often fail or give low yields, necessitating specialized strategies. researchgate.net

Key transformations include:

Esterification: Direct Fischer esterification with an alcohol under acid catalysis is likely to be very slow. More effective methods involve activating the carboxylic acid first. A common strategy is to convert the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. ub.edu Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also facilitate ester formation. evitachem.com

Amide Formation: Similar to esterification, direct condensation with an amine is difficult. The most reliable route is through the formation of an intermediate acyl chloride or by using peptide coupling reagents (e.g., HOBt, HATU) which are designed to work under mild conditions and can overcome some steric barriers. researchgate.netevitachem.com

Reduction to Alcohol: The reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol ( [2-(4-fluorophenyl)-6-fluorophenyl]methanol ) requires strong reducing agents. Lithium aluminum hydride (LAH) is a potential reagent, although its reactivity might be hampered by the steric bulk. Borane (BH₃) complexes, such as BH₃·THF, are often more effective for reducing sterically hindered carboxylic acids. imperial.ac.uk

Conversion to Acyl Halide: The use of oxalyl chloride or thionyl chloride can convert the carboxylic acid to the corresponding acyl chloride. ub.edu This acyl chloride is a versatile intermediate for synthesizing esters, amides, and other derivatives.

Interactive Table: Potential Transformations of the Carboxylic Acid Group

| Transformation | Product Functional Group | Typical Reagents | Key Considerations |

|---|

Modifications and Derivatization of the Aromatic Rings

Further functionalization of the two aromatic rings can be achieved through electrophilic or nucleophilic substitution reactions, although the regioselectivity is complex and governed by the combined electronic and steric influences of the existing substituents.

Electrophilic Aromatic Substitution (EAS):

On the Fluorobenzoic Acid Ring: This ring is strongly deactivated due to the electron-withdrawing effects of the ortho-fluoro atom and the meta-directing carboxylic acid group. masterorganicchemistry.com The 4-fluorophenyl group at position 2 is ortho-, para-directing. The most likely, though difficult, position for electrophilic attack would be at C5, which is para to the activating/directing fluorophenyl group and meta to the deactivating carboxyl group. Common EAS reactions like nitration or halogenation would require harsh conditions. byjus.com

On the 4-Fluorophenyl Ring: This ring is less deactivated. The fluorine atom at its C4' position is ortho-, para-directing. The large biaryl substituent at C1' is also ortho-, para-directing. Therefore, electrophilic attack is most probable at the C3' and C5' positions (ortho to the fluorine and meta to the other ring). libretexts.org

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom at the C6 position of the benzoic acid ring is a potential site for SNAr. Its reactivity is enhanced by the electron-withdrawing nature of the ortho-carboxylic acid group and the other activating fluorine atom. libretexts.orgmasterorganicchemistry.com Reaction with strong nucleophiles (e.g., alkoxides, amines) under heat could lead to displacement of the fluoride (B91410). researchgate.net

The fluorine on the 4-fluorophenyl ring is less activated towards SNAr as it lacks ortho or para electron-withdrawing groups relative to the fluorine itself, making substitution at this site much more difficult without specialized catalysts like those used in photoredox methods. nih.gov

Interactive Table: Potential Aromatic Ring Modifications

| Ring System | Reaction Type | Probable Position of Attack | Directing/Activating Factors |

|---|---|---|---|

| Fluorobenzoic Acid Ring | Electrophilic Substitution | C5 | para to -Ar group, meta to -COOH |

| Fluorobenzoic Acid Ring | Nucleophilic Substitution | C6 | Activated by ortho-COOH and para-Ar group |

| 4-Fluorophenyl Ring | Electrophilic Substitution | C3' / C5' | ortho to -F group |

Investigation of Degradation Pathways under Controlled Academic Conditions

While no specific degradation studies on this compound have been published, plausible pathways can be inferred from research on related compounds like fluorobenzoic acids and fluorobiphenyls. nih.govnih.gov The extreme stability of the carbon-fluorine bond makes these compounds generally resistant to degradation. mdpi.com

Microbial Degradation:

Bacterial degradation of aromatic compounds typically begins with the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form a cis-dihydrodiol intermediate. nih.govdntb.gov.ua

For this compound, this attack could occur on either ring. Attack on the fluorobenzoic acid ring would likely lead to defluorination during the initial dioxygenation step, a known process for 2-fluorobenzoate. nih.gov

Alternatively, attack on the 4-fluorophenyl ring could follow a pathway similar to that of 4,4'-difluorobiphenyl, eventually yielding 4-fluorobenzoic acid as a metabolite before further degradation. nih.gov

A significant challenge in the biodegradation of such compounds is the toxicity of the fluoride ion (F⁻) released during metabolism, which can inhibit essential microbial enzymes. asm.orgnih.gov

Chemical Degradation:

Under controlled laboratory conditions, such as in high-temperature subcritical water, substituted benzoic acids are known to undergo decarboxylation. nih.gov For this compound, this would lead to the formation of 3-fluoro-4'-fluorobiphenyl. Studies have shown that while benzoic acid itself is quite stable, substituted derivatives can degrade at temperatures between 200–250°C. nih.govresearchgate.net

A proposed microbial degradation pathway might involve initial dioxygenase attack, followed by dehydrogenation to a catechol derivative, ring cleavage, and subsequent metabolism entering central pathways like the TCA cycle. nih.gov

Academic and Industrial Applications of 2 4 Fluorophenyl 6 Fluorobenzoic Acid and Its Derivatives Non Medical Focus

Rational Design and Synthesis of Advanced Organic Materials

The strategic incorporation of fluorine atoms into organic molecules significantly influences their electronic properties, stability, and intermolecular interactions, making fluorinated compounds highly valuable in the design of advanced materials. cymitquimica.com Derivatives of 2-(4-fluorophenyl)-6-fluorobenzoic acid are explored as foundational units for creating specialized organic materials. The presence of two fluorine atoms on the biphenyl (B1667301) structure imparts unique characteristics, such as increased thermal stability and modified electronic behavior, which are desirable for applications in electronics and materials science.

The unique arrangement of a 4-fluorophenyl group attached to a 6-fluorobenzoic acid core creates a molecule with distinct electronic and steric properties. This structure is a valuable example of how multiple halogen substitutions can influence molecular behavior and reactivity. The electron-withdrawing nature of the fluorine atoms alters the electron density of the aromatic rings, which can be harnessed in the development of materials like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the energy levels of molecular components is critical for performance. Research into related fluorinated aromatic compounds has demonstrated their utility in creating materials with specific and desirable properties. cymitquimica.com

Development of Novel Ligands in Coordination Chemistry

In the field of coordination chemistry, the design of ligands is crucial for the synthesis of metal complexes with tailored properties. This compound and its derivatives serve as versatile ligands. The carboxylic acid group can deprotonate to form a carboxylate, which is an excellent coordinating agent for a wide range of metal ions. The fluorinated biphenyl framework provides a rigid scaffold and influences the electronic environment of the metal center.

The steric and electronic factors of substituted biphenyl ligands influence which of the two aromatic rings coordinates to a metal center. nih.gov The fluorine atoms, being electronegative, can affect the electron-donating ability of the ligand and the stability of the resulting metal complex. This modulation of electronic properties is key in designing catalysts, where the activity and selectivity of the metal center are paramount. Studies on related bifunctional ligands have shown their ability to form diverse coordination polymers, including 2D layered motifs and 3D frameworks, with interesting magnetic or fluorescence properties. rsc.org The specific geometry and electronic nature of ligands derived from this compound could lead to the formation of novel coordination compounds with unique structural and functional attributes. uni-regensburg.de

Exploration of Co-crystals and Salts for Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. This compound is an excellent candidate for crystal engineering and the formation of co-crystals and salts. The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming strong and directional interactions. This facilitates the creation of predictable supramolecular structures, known as synthons. mdpi.comresearchgate.net

The formation of co-crystals, where molecules are held together by non-covalent interactions, is a promising strategy to enhance the physicochemical properties of materials. chemrxiv.org The fluorine atoms on the phenyl rings can participate in weaker interactions, such as C-H···F hydrogen bonds, which have been observed in the crystal structures of other fluorinated biphenyls. nih.gov These interactions, along with potential π-π stacking of the aromatic rings, provide additional control over the assembly of molecules in the solid state. By combining this compound with other molecules (coformers), it is possible to design multi-component crystals with specific architectures and properties, such as improved solubility or stability. The study of how positional isomerism in similar benzoic acid derivatives affects hydrogen bonding networks and lattice energies highlights the potential for fine-tuning crystal structures. nih.gov

Interactive Data Table: Common Supramolecular Synthons in Carboxylic Acid Co-crystals

| Synthon Type | Interacting Groups | Typical Interaction |

| Acid-Acid Homosynthon | R-COOH + HOOC-R | Dimeric hydrogen bonds |

| Acid-Amide Heterosynthon | R-COOH + R'-CONH₂ | Hydrogen bonds between acid OH and amide C=O, and acid C=O and amide NH₂ |

| Acid-Pyridine Heterosynthon | R-COOH + N-C₅H₄-R' | Hydrogen bond or proton transfer to form a salt |

Contribution to the Understanding of Fluorine Substituent Effects in Organic Chemistry

The presence of fluorine in an organic molecule has profound effects on its chemical and physical properties. This compound serves as an excellent model compound for studying these effects. The fluorine atom at the 6-position (ortho to the carboxylic acid) can influence the acidity of the carboxyl group through a combination of inductive and steric effects. This "ortho effect" is a well-known phenomenon in substituted benzoic acids.

Role as a Synthetic Intermediate for Complex Organic Molecules

Fluorinated compounds are important intermediates in the synthesis of a wide range of products. google.com Benzoic acid derivatives, in particular, are versatile building blocks in organic synthesis. wikipedia.orgchemicalbook.com this compound is a valuable synthetic intermediate due to its multiple functional sites. nbinno.comorgsyn.org

The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, acid chlorides, or alcohols, providing a gateway to a diverse array of more complex molecules. The fluorinated biphenyl core structure can be further functionalized through reactions on the aromatic rings. This compound serves as a key starting material for synthesizing molecules where the specific substitution pattern of the fluorinated biphenyl is a critical structural element. Its role as a building block is essential for constructing larger, more complex organic structures for various industrial and academic research applications.

Advanced Methodological Developments in Synthetic Organic Chemistry

The synthesis of complex molecules containing multiple fluorine atoms, such as this compound, often necessitates the development of new and efficient synthetic methods. The creation of the carbon-carbon bond between the two substituted phenyl rings is a significant synthetic challenge, often requiring advanced cross-coupling reactions.

Furthermore, the selective introduction of fluorine atoms at specific positions on an aromatic ring is a major focus of modern synthetic chemistry. Research into the synthesis of related fluorinated benzoic acids has explored various techniques, including nucleophilic fluorination methods. researchgate.net The demand for structurally precise fluorinated intermediates like this compound drives innovation in synthetic organic chemistry, leading to the discovery of new catalysts, reagents, and reaction pathways that are more efficient, selective, and environmentally benign.

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-6-fluorobenzoic acid to achieve high yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 4-fluorophenylboronic acid (CAS RN 1765-93-1) and a fluorinated benzoic acid precursor under palladium catalysis. Key parameters include maintaining anhydrous conditions, using a 1:1.2 molar ratio of aryl halide to boronic acid, and refluxing in a THF/water (3:1) mixture at 80°C for 12 hours. Post-synthesis, purification via recrystallization (ethanol/water, 70:30) improves purity to >98% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹⁹F-NMR) is critical for confirming regiochemistry and fluorine substitution patterns. For example, ¹⁹F-NMR peaks at δ -115 ppm (ortho-F) and -105 ppm (para-F) distinguish positional isomers. High-resolution mass spectrometry (HRMS) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) validate molecular weight and purity (>98%). Differential Scanning Calorimetry (DSC) can confirm melting points (e.g., mp 182–184°C for related fluorobenzoic acids) .

Q. How can purification challenges due to fluorinated byproducts be addressed?

- Methodological Answer : Fluorinated intermediates often require column chromatography (silica gel, ethyl acetate/hexane eluent) to separate regioisomers. Acid-base extraction (using 1M NaOH to isolate the benzoic acid) followed by neutralization with HCl minimizes impurities. Deuterated analogs (e.g., 4-fluorophenylacetic-α,α-d₂ acid) may require cold storage (0–6°C) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for pharmacological applications?

- Methodological Answer : Derivatives like (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid (a cholesterol-lowering agent) demonstrate the importance of fluorine in enhancing metabolic stability and binding affinity. Systematic substitution at the phenyl ring (e.g., introducing sulfonamide or methyl groups) and evaluating IC₅₀ values in enzyme assays (e.g., CETP inhibition) can refine SAR .

Q. How to resolve contradictions in spectral data across different fluorobenzoic acid derivatives?

- Methodological Answer : Discrepancies in ¹⁹F-NMR shifts (e.g., δ -105 ppm vs. -110 ppm for para-fluorine) may arise from solvent polarity or pH variations. Standardize conditions (e.g., DMSO-d₆ at pH 7) and cross-validate with X-ray crystallography. For example, 4-fluorobenzoic acid-d₄ (CAS 93111-25-2) shows isotopic shifts in MS, aiding unambiguous identification .

Q. What strategies improve regioselectivity in multi-fluorination reactions of benzoic acid derivatives?

- Methodological Answer : Directed ortho-metalation (DoM) using TMPZnCl·LiCl at -78°C enables selective fluorination at the 2- and 6-positions. Computational modeling (DFT) predicts reactivity, showing electron-withdrawing groups (e.g., -COOH) deactivate meta positions. Experimental validation via competitive reactions (e.g., 2-fluoro-6-methoxybenzaldehyde synthesis) confirms >90% ortho-selectivity .

Q. How to mitigate low solubility in biological assays for fluorinated benzoic acids?

- Methodological Answer : Co-solvents like DMSO (≤10%) or PEG-400 enhance aqueous solubility. Alternatively, synthesize prodrugs (e.g., methyl esters) that hydrolyze in vivo. For in vitro studies, derivatives with polar substituents (e.g., 5-fluoro-2-hydroxybenzoic acid, CAS 345-16-4) show improved solubility in PBS buffer (pH 7.4) .

Q. What experimental protocols ensure stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.